Negsehisandrin G (Angeloyl-(+)-gomisin K3): A Technical Monograph
Negsehisandrin G (Angeloyl-(+)-gomisin K3): A Technical Monograph
The following is an in-depth technical guide on Negsehisandrin G (Angeloyl-(+)-gomisin K3), designed for researchers and drug development professionals.
CAS: 1023744-69-5 | Formula: C₂₈H₃₆O₇ | Class: Dibenzocyclooctadiene Lignan
Executive Summary & Chemical Identity
Negsehisandrin G , scientifically characterized as Angeloyl-(+)-gomisin K3 , is a bioactive dibenzocyclooctadiene lignan isolated primarily from the stems of Schisandra bicolor (also taxonomically linked to Schisandra neglecta).[1] It represents a critical structural variant in the Schisandra lignan library, distinguished by the presence of an angeloyl ester moiety at the C-14 position of the dibenzocyclooctadiene core.
While often overshadowed by its more abundant congeners (e.g., Schisandrin B, Gomisin A), Negsehisandrin G serves as a vital reference standard in chemotaxonomy and Structure-Activity Relationship (SAR) studies. Its chemical architecture provides unique insights into the steric requirements for P-glycoprotein (P-gp) modulation and hepatoprotective signaling.
Chemical Architecture
| Property | Specification |
| Systematic Name | Angeloyl-(+)-gomisin K3 |
| Common Synonyms | Negsehisandrin G; Neglschisandrin G (variant) |
| Molecular Weight | 484.58 g/mol |
| Stereochemistry | R-biphenyl configuration (Twist-Boat-Chair conformation) |
| Key Functional Groups | Angeloyl ester (C-14), Methylenedioxy (C-12/13), Methoxy (C-1, C-2, C-3) |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |
Pharmacology & Mechanism of Action
Pharmacological Profile
Research indicates that Negsehisandrin G exhibits a distinct pharmacological profile compared to other Schisandra lignans.
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Cytotoxicity: In comparative bioassays against human colorectal (HCT-8) and lung (A549) carcinoma cell lines, Negsehisandrin G demonstrated low to negligible direct cytotoxicity (EC₅₀ > 20 μg/mL) compared to its analogs like Neglschisandrin E or F. This lack of toxicity makes it a candidate for cytoprotective applications rather than direct chemotherapy.
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Hepatoprotection (Class Effect): As a dibenzocyclooctadiene lignan, it is hypothesized to share the class-wide ability to induce the Nrf2/ARE antioxidant pathway . The methylenedioxy group is a known pharmacophore for cytochrome P450 inhibition, potentially protecting hepatocytes from toxic xenobiotic activation.
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P-gp Modulation: The bulky angeloyl group at C-14 alters the molecule's interaction with the P-glycoprotein efflux pump, a common target for reversing multidrug resistance (MDR).
Mechanistic Pathway: Nrf2 Activation
The primary therapeutic utility of Schisandra lignans lies in their ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). Below is the signaling cascade relevant to Negsehisandrin G's potential as a chemopreventive agent.
Figure 1: Proposed mechanism of hepatoprotection via the Nrf2/ARE pathway, typical of dibenzocyclooctadiene lignans.
Experimental Protocols
Isolation from Schisandra bicolor / neglecta
Objective: To isolate high-purity Negsehisandrin G from raw plant material. Scientific Rationale: The separation relies on the differential polarity of the angeloyl ester group compared to hydroxylated congeners.
Workflow:
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Extraction:
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Macerate 5.0 kg of air-dried stems in 95% Ethanol (5 x 10 L) at room temperature.
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Why: Ethanol ensures comprehensive extraction of both polar and non-polar lignans without extracting excessive polysaccharides.
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Partitioning:
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Evaporate EtOH to obtain a semi-solid residue.
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Suspend residue in water and partition with Diethyl Ether (Et₂O) .
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Why: Lignans preferentially partition into the ether layer, separating them from water-soluble tannins and sugars.
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Column Chromatography (CC):
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Stationary Phase: Silica Gel (200–300 mesh).
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Mobile Phase Gradient: Petroleum Ether : Acetone (99:1 → 60:40).
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Target Fraction: Collect fractions eluting around 80:20 (Petroleum Ether:Acetone).
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Purification (HPLC):
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Column: RP-C18 (250 × 10 mm, 5 μm).
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Mobile Phase: Methanol : Water (75:25 v/v).
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Flow Rate: 3.0 mL/min.
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Detection: UV at 254 nm.
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Retention: Negsehisandrin G typically elutes between 30–40 minutes depending on specific gradient conditions.
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Structural Identification (NMR Validation)
To validate the identity of CAS 1023744-69-5, ensure the ¹H-NMR spectrum (CDCl₃, 400 MHz) displays the following diagnostic signals:
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Angeloyl Olefinic | ~6.00 | Multiplet | Proton on the angeloyl double bond |
| Angeloyl Methyls | 1.80, 1.90 | Singlets/Doublets | Distinctive methyls of the angeloyl ester |
| Aromatic Protons | 6.50 – 6.70 | Singlets | H-4 and H-11 on the dibenzo core |
| Methylenedioxy | 5.95 | Doublet (J=1.5Hz) | Characteristic -OCH₂O- group |
| Secondary Methyls | 0.70 – 1.00 | Doublets | C-7 and C-8 methyls (indicates stereochemistry) |
Therapeutic Potential & Future Directions
While Negsehisandrin G is not currently a frontline clinical candidate, its value in drug discovery is significant:
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MDR Reversal Agent: The angeloyl group increases lipophilicity, potentially allowing the molecule to bind allosterically to P-gp transporters, inhibiting the efflux of chemotherapeutic agents like paclitaxel.
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Neuroprotection: Related lignans (e.g., Gomisin A) show promise in neurodegenerative models. Negsehisandrin G's ability to cross the blood-brain barrier (predicted via logP) warrants investigation for Alzheimer's therapeutics.
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Standardization Marker: It serves as a quality control marker for Schisandra extracts used in Traditional Chinese Medicine (TCM), ensuring the correct species (S. neglecta/bicolor) is distinguished from S. chinensis.
Isolation Logic Flowchart
Figure 2: Isolation workflow for Negsehisandrin G.
References
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Ma, W. H., et al. (2010).[2][3] "Dibenzocyclooctane lignans from the stems of Schisandra bicolor."[2][4] Biochemical Systematics and Ecology, 38(6), 1156-1159.[2][3]
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Chen, M., et al. (2013). "Neglschisandrins E–F: Two New Lignans and Related Cytotoxic Lignans from Schisandra neglecta." Molecules, 18(2), 2299-2304.
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Szopa, A., et al. (2017). "Current knowledge of Schisandra chinensis (Turcz.)[5] Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies." Phytochemistry Reviews, 16, 195–218.
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Pan, Q., et al. (2011). "Optimization of extraction of lignans from Schisandra chinensis by response surface methodology." Journal of Medicinal Plants Research, 5(13), 2736-2742.
Sources
- 1. Negsehisandrin G,Chengdu Push Bio-Technology Co., Ltd._specification/price/image_Bio-Equip in China [bio-equip.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neglschisandrins A-B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
